BenchChemオンラインストアへようこそ!

alpha-Hyodeoxycholic acid

Cholesterol Metabolism Hyperlipidemia Enterohepatic Circulation

Research programs requiring a 6α-hydroxylated bile acid with validated dual TGR5/FXR agonism (TGR5 EC50=31.6 μM) should prioritize α-HDCA. Unlike UDCA or CDCA, its metabolic stability in enterohepatic circulation ensures effects originate from the parent compound. Documented 11.6-fold enhancement of fecal neutral sterol excretion and patent-validated hepatoprotective efficacy in APAP-induced DILI models distinguish it as the reference tool for lipid metabolism, immunomodulation, and metabolic disease research. ≥98% purity ensures reproducible results.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
Cat. No. B7838700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hyodeoxycholic acid
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20?,21+,23-,24-/m1/s1
InChIKeyDGABKXLVXPYZII-CDONHWFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0598 mg/mL

α-Hyodeoxycholic Acid Procurement: Compound Class Identification and Baseline Characterization


α-Hyodeoxycholic acid (α-HDCA, CAS: 83-49-8), also designated 3α,6α-dihydroxy-5β-cholan-24-oic acid, is a naturally occurring secondary bile acid produced from chenodeoxycholic acid by gut microbiota in the small intestine [1]. Unlike primary bile acids that dominate endogenous pools in most species, α-HDCA represents a 6α-hydroxylated bile acid with distinct physicochemical properties, including a molecular weight of 392.6 Da and an α-rotation of +8° in alcohol . This compound serves as an agonist for both the G protein-coupled bile acid receptor TGR5 (GPCR19) and the farnesoid X receptor (FXR), positioning it as a dual-signaling molecule with applications spanning lipid metabolism research, immunomodulation studies, and metabolic disease modeling [2].

α-Hyodeoxycholic Acid: Why In-Class Substitution with UDCA or CDCA Is Scientifically Invalid


Substitution of α-hyodeoxycholic acid with other common bile acids such as ursodeoxycholic acid (UDCA) or chenodeoxycholic acid (CDCA) introduces confounding variables that invalidate experimental reproducibility and therapeutic modeling. α-HDCA bears a 6α-hydroxyl group that confers a distinct receptor activation profile: it simultaneously activates both intestinal TGR5 and FXR, challenging the traditional bile acid signaling paradigm where these receptors are often inversely regulated [1]. In contrast, UDCA acts primarily as an FXR antagonist and TGR5 agonist, while CDCA is a potent FXR agonist but weak TGR5 activator [2]. Furthermore, α-HDCA demonstrates metabolic stability in enterohepatic circulation with almost no biotransformation into other bile acid species, whereas UDCA is partially converted to lithocholic and muricholic acids and CDCA undergoes extensive 7α-dehydroxylation [3]. These fundamental differences in receptor pharmacology, metabolic fate, and downstream signaling preclude generic substitution and necessitate compound-specific sourcing for precise scientific inquiry.

α-Hyodeoxycholic Acid Quantitative Differentiation: Head-to-Head Evidence vs. α-Hyocholic Acid, UDCA, and Vehicle Controls


Superior Intestinal Cholesterol Elimination: α-HDCA vs. α-Hyocholic Acid in Hamster Model

In a direct head-to-head dietary supplementation study, α-hyodeoxycholic acid (HDCA) demonstrated 3.6-fold greater enhancement of fecal neutral sterol excretion compared to α-hyocholic acid (α-HCA), a closely related 6α-hydroxylated bile acid differing only by an additional 7α-hydroxyl group [1]. This differential effect was accompanied by a 59% reduction in intestinal cholesterol absorption in the HDCA group, establishing α-HDCA as the more potent cholesterol-eliminating agent among 6α-hydroxylated bile acids [2].

Cholesterol Metabolism Hyperlipidemia Enterohepatic Circulation

Differential Hepatic Cholesterol Biosynthesis Stimulation: α-HDCA vs. α-Hyocholic Acid

α-HDCA elicits substantially greater compensatory upregulation of hepatic cholesterol biosynthesis than α-HCA, with HMG-CoA reductase activity increasing 13.5-fold over control in the HDCA group versus 7.7-fold in the α-HCA group [1]. This 1.75-fold differential reflects α-HDCA's more pronounced capacity to deplete hepatic cholesterol ester stores and trigger feedback-driven synthesis pathways [2].

Hepatic Metabolism HMG-CoA Reductase Cholesterol Homeostasis

Metabolic Stability in Enterohepatic Circulation: α-HDCA vs. Ursodeoxycholic Acid (UDCA)

Unlike UDCA, which undergoes significant biotransformation into lithocholic acid and muricholic acids during enterohepatic circulation, α-HDCA exhibits remarkable metabolic stability with almost no conversion to other bile acid species [1]. Fecal bile acid analysis confirmed that hyodeoxycholate administration resulted predominantly in hyodeoxycholic acid excretion, whereas ursodeoxycholate administration generated multiple secondary metabolites [2].

Bile Acid Metabolism Pharmacokinetics Enterohepatic Recirculation

Hepatoprotective Efficacy: α-HDCA Reduces Drug-Induced Liver Injury Biomarkers vs. Vehicle Control

In an acetaminophen (APAP)-induced drug-induced liver injury mouse model, α-HDCA administration significantly reduced serum ALT, AST, and γ-GT levels compared to vehicle-treated controls, with accompanying normalization of hepatic histomorphology [1]. Hepatic inflammatory cytokines IL-1β, IL-6, and TNF-α were significantly decreased, while antioxidant markers GSH and SOD increased and MDA accumulation decreased [2]. Quantitative numerical values for biomarker reductions are reported as 'significant' without exact fold-change percentages in the patent abstract; procurement relevance derives from the validated protective effect in a standardized DILI model.

Hepatoprotection Drug-Induced Liver Injury Acetaminophen Toxicity

Anti-Obesity Efficacy: α-HDCA Reduces Body Weight and Food Intake vs. Control in Diet-Induced Obesity Model

In high-fat diet-induced obese mice, α-HDCA administration produced quantifiable reductions in both food intake (30% decrease vs. control) and body weight (>30% decrease vs. control), with accompanying significant reductions in adipose tissue mass and density [1]. This dual anorexigenic and metabolic effect distinguishes α-HDCA from other bile acids that may affect weight primarily through thermogenic or lipolytic mechanisms without suppressing appetite [2].

Obesity Metabolic Syndrome Appetite Regulation

TGR5 Agonist Potency: α-HDCA EC50 Quantification in CHO Cells

α-HDCA functions as a TGR5 (GPCR19) agonist with a defined EC50 of 31.6 μM in CHO cells expressing the receptor [1]. This potency value enables direct cross-study comparison with other TGR5-modulating bile acids. For reference, lithocholic acid (LCA) is the most potent natural TGR5 agonist (EC50 ~0.5-1 μM), while deoxycholic acid (DCA) exhibits EC50 ~1-2 μM, and chenodeoxycholic acid (CDCA) shows EC50 ~10-20 μM [2]. Thus α-HDCA occupies an intermediate potency tier among natural bile acid TGR5 agonists, suitable for applications requiring moderate receptor activation without the cytotoxicity associated with more hydrophobic, high-potency agonists like LCA.

GPCR Signaling TGR5 Activation Glucose Homeostasis

α-Hyodeoxycholic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Hypercholesterolemia and Lipid Metabolism Research

Based on direct comparative evidence showing 11.6-fold enhancement of fecal neutral sterol excretion and 59% reduction in intestinal cholesterol absorption vs. control, with 3.6× superior efficacy over α-hyocholic acid [1], α-HDCA is the preferred 6α-hydroxylated bile acid for studies investigating intestinal cholesterol elimination mechanisms and hypocholesterolemic interventions. Its 13.5-fold induction of hepatic HMG-CoA reductase activity provides a robust experimental signal for feedback regulation studies [2].

Drug-Induced Liver Injury (DILI) Preclinical Models

Patent-validated hepatoprotective efficacy in APAP-induced DILI models—demonstrating significant reductions in ALT, AST, γ-GT, IL-1β, IL-6, and TNF-α with concomitant increases in GSH and SOD [3]—positions α-HDCA as a reference hepatoprotective agent for DILI research programs. The established experimental protocol supports reproducible study designs and cross-laboratory comparability.

Obesity and Appetite Regulation Studies

The documented ≥30% reduction in both food intake and body weight in HFD-induced obese mice distinguishes α-HDCA from bile acids lacking anorexigenic activity [4]. This unique dual phenotype supports procurement for research into appetite regulation, energy homeostasis, and metabolic syndrome interventions where both weight loss and caloric restriction effects are desired.

Bile Acid Receptor Pharmacology and Signaling Studies

α-HDCA's dual TGR5/FXR activation profile, quantified by TGR5 EC50 = 31.6 μM in CHO cells [5] and confirmed FXR-dependent suppression of PI3K/AKT signaling [6], enables its use as a tool compound for investigating non-canonical bile acid signaling pathways. Its metabolic stability in enterohepatic circulation with minimal biotransformation [7] ensures that observed effects derive primarily from the parent compound rather than confounding metabolites.

Quote Request

Request a Quote for alpha-Hyodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.